molecular formula C72H100N14O32S B1495770 Acetyl-Hirudin (53-65) (sulfated) CAS No. 348603-19-0

Acetyl-Hirudin (53-65) (sulfated)

Cat. No. B1495770
CAS RN: 348603-19-0
M. Wt: 1705.7 g/mol
InChI Key: DEPIXTAAZOCKCV-REWSTJKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Hirudin (53-65) (sulfated), also known as Hirugen, is the C-terminal fragment of hirudin (residues 53-65). It binds to and protects thrombin against cleavage by trypsin, and to a lesser degree, prevents the cleavage of thrombin by pancreatic elastase .


Molecular Structure Analysis

The molecular weight of Acetyl-Hirudin (53-65) (sulfated) is 1705.73, and its chemical formula is C₇₂H₁₀₀N₁₄O₃₂S . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 1705.73 and a chemical formula of C₇₂H₁₀₀N₁₄O₃₂S . It is recommended to be stored at temperatures below -15°C .

Scientific Research Applications

Interaction with Thrombin

Acetyl-Hirudin (53-65) sulfated, part of a bivalent thrombin inhibitor, has been studied for its interaction with thrombin. Research indicates that the length and chemical structure of the linker between the active site inhibitor segment and the fibrinogen recognition exosite inhibitor segment significantly affect the potency of thrombin inhibition. Linkers with specific lengths have shown to improve inhibition potency, suggesting optimal linker lengths for enhanced thrombin interaction. This interaction is crucial for understanding the inhibitory mechanisms against thrombin and designing more effective anticoagulants (Szewczuk et al., 1993).

Recombinant Expression and Sulfation

The recombinant expression of selectively sulfated proteins, including sulfo-hirudin, highlights the increased affinity of sulfo-hirudin towards human thrombin compared to its desulfated counterpart. This finding suggests potential clinical advantages of sulfo-hirudin as an anticoagulant, providing insights into the role of sulfation in protein function and offering a new method for the study and application of tyrosine sulfation in proteins (Liu & Schultz, 2006).

Structural Insights

Studies on the structure of hirugen and hirulog complexes with alpha-thrombin provide detailed insights into how sulfation increases binding affinity. The structure-function relationship elucidated by these studies shows how sulfation of tyrosine residues enhances the inhibitor's effectiveness, further demonstrating the importance of post-translational modifications in drug design and the interaction of anticoagulant peptides with thrombin (Skrzypczak‐Jankun et al., 1991).

In Vitro Sulfation and Anticoagulant Activity

Research into the in vitro sulfation of recombinant hirudin highlights the critical role of tyrosine sulfation in enhancing anticoagulant activity. The ability to sulfate recombinant hirudin to match the biological and biochemical properties of natural hirudin opens pathways for producing effective anticoagulants through recombinant DNA technology and provides insights into the specific interactions between hirudin and thrombin (Niehrs et al., 1990).

Mechanism of Action

Acetyl-Hirudin (53-65) (sulfated) binds directly to thrombin-rHCII (L444R) and disrupts interactions between the N-terminal acidic domain of rHCII and anion-binding exosite I of thrombin that serves to stabilize the complex .

Safety and Hazards

The safety data sheet advises handling all chemicals with caution, using proper personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Acetyl-Hirudin (53-65) (sulfated) plays a crucial role in biochemical reactions by inhibiting thrombin, a key enzyme in the blood coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby impeding clot formation. The compound interacts with thrombin by binding to its active site, effectively blocking its enzymatic activity. Additionally, Acetyl-Hirudin (53-65) (sulfated) interacts with other biomolecules such as trypsin and pancreatic elastase, protecting thrombin from cleavage by these enzymes .

Cellular Effects

Acetyl-Hirudin (53-65) (sulfated) exerts various effects on different cell types and cellular processes. In endothelial cells, it enhances the production of nitric oxide, a vasodilator that helps maintain vascular homeostasis. The compound also influences cell signaling pathways by modulating the activity of protein kinase C and mitogen-activated protein kinases, which are involved in cell proliferation and apoptosis. Furthermore, Acetyl-Hirudin (53-65) (sulfated) affects gene expression by upregulating the expression of anti-inflammatory cytokines and downregulating pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of Acetyl-Hirudin (53-65) (sulfated) involves its binding to thrombin’s active site, thereby inhibiting its enzymatic activity. This binding disrupts the interaction between thrombin and its substrates, preventing the cleavage of fibrinogen to fibrin. Additionally, Acetyl-Hirudin (53-65) (sulfated) interferes with the binding of thrombin to its co-factors, further inhibiting its activity. The compound also modulates the activity of other enzymes, such as trypsin and pancreatic elastase, by protecting thrombin from cleavage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetyl-Hirudin (53-65) (sulfated) have been observed to change over time. The compound exhibits stability under various conditions, with minimal degradation over extended periods. Long-term studies have shown that Acetyl-Hirudin (53-65) (sulfated) maintains its anticoagulant activity and continues to inhibit thrombin effectively. Prolonged exposure to high temperatures or extreme pH conditions may lead to partial degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of Acetyl-Hirudin (53-65) (sulfated) vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin and prevents clot formation without causing significant adverse effects. At higher doses, Acetyl-Hirudin (53-65) (sulfated) may lead to bleeding complications and other toxic effects. Threshold effects have been observed, where a certain dosage is required to achieve optimal anticoagulant activity without causing toxicity .

Metabolic Pathways

Acetyl-Hirudin (53-65) (sulfated) is involved in various metabolic pathways, primarily related to its anticoagulant activity. The compound interacts with enzymes such as thrombin, trypsin, and pancreatic elastase, modulating their activity and preventing the cleavage of fibrinogen. Additionally, Acetyl-Hirudin (53-65) (sulfated) affects metabolic flux by altering the levels of metabolites involved in the coagulation cascade .

Transport and Distribution

Within cells and tissues, Acetyl-Hirudin (53-65) (sulfated) is transported and distributed through interactions with specific transporters and binding proteins. The compound binds to thrombin and other enzymes, facilitating its transport to sites of action. Additionally, Acetyl-Hirudin (53-65) (sulfated) accumulates in areas with high thrombin activity, such as sites of vascular injury, where it exerts its anticoagulant effects .

Subcellular Localization

Acetyl-Hirudin (53-65) (sulfated) is localized to specific subcellular compartments, primarily within the cytoplasm and extracellular matrix. The compound’s activity and function are influenced by its localization, with higher concentrations observed at sites of thrombin activity. Post-translational modifications, such as sulfation, play a role in directing Acetyl-Hirudin (53-65) (sulfated) to these compartments, enhancing its anticoagulant properties .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H100N14O32S/c1-6-36(4)60(85-65(106)44(22-27-57(96)97)78-62(103)41(19-24-54(90)91)79-67(108)47(30-38-11-8-7-9-12-38)84-69(110)50(33-59(100)101)76-53(89)34-74-61(102)49(32-58(98)99)75-37(5)87)71(112)86-28-10-13-51(86)70(111)80-43(21-26-56(94)95)63(104)77-42(20-25-55(92)93)64(105)83-48(31-39-14-16-40(17-15-39)118-119(115,116)117)68(109)82-46(29-35(2)3)66(107)81-45(72(113)114)18-23-52(73)88/h7-9,11-12,14-17,35-36,41-51,60H,6,10,13,18-34H2,1-5H3,(H2,73,88)(H,74,102)(H,75,87)(H,76,89)(H,77,104)(H,78,103)(H,79,108)(H,80,111)(H,81,107)(H,82,109)(H,83,105)(H,84,110)(H,85,106)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H,115,116,117)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPIXTAAZOCKCV-REWSTJKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H100N14O32S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1705.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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